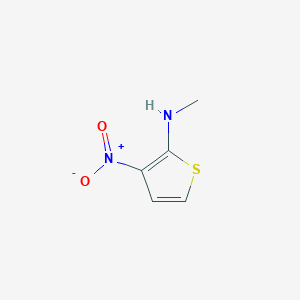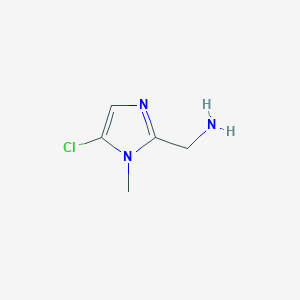
Chembl4576274
Vue d'ensemble
Description
Chembl4576274 is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have a unique mechanism of action. In
Mécanisme D'action
The mechanism of action of Chembl4576274 is not fully understood, but studies have shown that it targets specific signaling pathways in cells. Specifically, this compound has been found to inhibit the activity of certain enzymes that are involved in cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. In cancer cells, this compound has been found to inhibit cell growth and induce apoptosis (programmed cell death). In neuronal cells, this compound has been found to modulate neurotransmitter systems, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Chembl4576274 in lab experiments is that it has been extensively studied and its mechanism of action is well-understood. This makes it a useful tool for studying specific signaling pathways in cells.
However, there are also limitations to using this compound in lab experiments. One limitation is that the synthesis method is proprietary, which may make it difficult for researchers to obtain the compound. Additionally, the compound may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are a number of potential future directions for research on Chembl4576274. One direction is to further investigate its potential applications in cancer research, particularly in combination with other drugs.
Another potential direction is to investigate the compound's potential applications in the treatment of neurological disorders. Studies have shown that this compound has the potential to modulate neurotransmitter systems, which may have implications for the treatment of disorders such as depression and anxiety.
Finally, future research could focus on developing new compounds that are structurally similar to this compound but have improved properties, such as increased potency or reduced off-target effects.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method and has a unique mechanism of action. While there are advantages to using this compound in lab experiments, there are also limitations to its use. Overall, there are a number of potential future directions for research on this compound, particularly in the fields of cancer research and neuroscience.
Applications De Recherche Scientifique
Chembl4576274 has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by targeting specific signaling pathways.
Another potential application of this compound is in the field of neuroscience. Studies have shown that this compound has the potential to modulate certain neurotransmitter systems, which may have implications for the treatment of neurological disorders.
Propriétés
IUPAC Name |
N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-8(2)12-9(3)11-14-13-10-6-4-5-7-15(10)11/h4-9,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRJEGISIOZWMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C1=NN=C2N1C=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 6-benzyl-1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B3364372.png)


![Piperidine, 1-[(trimethylsilyl)ethynyl]-](/img/structure/B3364393.png)
![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine](/img/structure/B3364406.png)



![3-[(2,4-Difluorobenzenesulfonyl)methyl]aniline](/img/structure/B3364432.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B3364449.png)

![(Cyclopropylmethyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B3364471.png)
